Appchcl-ppa

描述

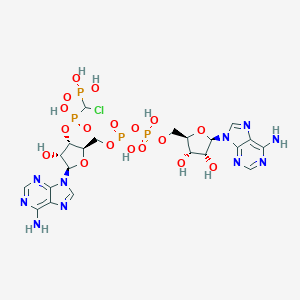

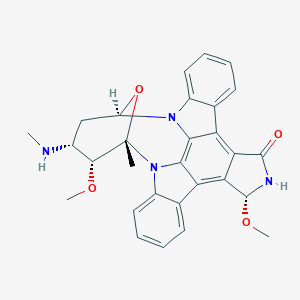

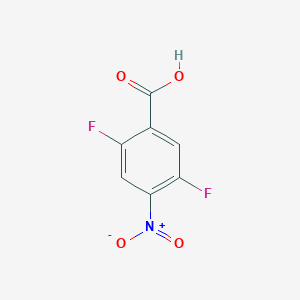

Appchcl-ppa, also known as beta,beta’-monochloromethylene diadenosine 5’,5"-P1,P4-tetraphosphate, is a chemical compound that has been studied for its potential as an antithrombotic agent . It has a P-C-P bridge in place of a P-O-P internucleoside linkage, making it resistant to phosphodiesterase activity .

Molecular Structure Analysis

Appchcl-ppa is a complex molecule with a total of 88 bonds, including 59 non-H bonds, 24 multiple bonds, 14 rotatable bonds, 4 double bonds, and 20 aromatic bonds . It also contains various functional groups such as primary amines (aromatic), hydroxyl groups, secondary alcohols, ethers (aliphatic), and phosphates/thiophosphates .

科学研究应用

阻燃性: Li and Yang (2015) 的一项研究发现,氢氧化铵聚磷酸盐(APP)和对甲苯磷酸盐镍(PPNS)的组合在聚乙烯中增强了阻燃性,通过在燃烧过程中形成稳定的炭层。

聚合物的热稳定性: 王等人(2017年)证明了PEPAPC和APP组合系统显著提高了聚丙烯的热稳定性和防火性能。处理后的复合材料达到了较高的极限氧指数,并通过了UL-94 V-0评级,这是火灾安全的标准 (Wang et al., 2017)。

生物催化: 氨基化聚丙烯(APP)膜已被用于固定卡氏鲁戈脂肪酶,用于在特定介质中生产绿苹果风味(乙酸乙酯),表明其在生物催化过程中的实用性 (Bayramoglu et al., 2011)。

水处理: 马铃薯皮生物炭(PPc)已被证明能有效地去除水中的持久性染料,其去除能力比其他形式如PP和PPa更大 (Bouhadjra et al., 2021)。

抗血栓剂: AppCHClppA在血液透析和人工心脏瓣膜等各种临床场景中作为抗血栓剂具有潜力,有助于预防血栓扩展 (Kim et al., 1992)。

酶催化: 对胰腺α-淀粉酶的研究表明,氯离子对于维持其活性位点中的酸碱催化剂至关重要,从而实现最大的酶活性 (Qian et al., 2005)。

医学成像: 磁共振成像中的GRAPPA技术使用RF线圈阵列进行空间编码,从而实现更高的信噪比和更好的图像质量 (Griswold et al., 2002)。

跌倒风险评估: 生理特征评估(PPA)是评估跌倒风险并针对物理治疗和医疗环境中的缺陷的工具 (Lord et al., 2003)。

交通与地理: PPA和ASs在旅行行为、交通地理学、健康、犯罪学和人口统计学等领域得到应用,特别是在可达性应用中 (Patterson & Farber, 2015)。

太阳能电池: 使用3-PPA修改界面可以通过降低ZnO的表面功函数来提高太阳能电池的光伏转换效率 (Yang et al., 2015)。

聚合物的力学性能: PPCH混合物在Tg到90°C温度范围内的储存模量比聚丙烯高,表明其力学性能得到改善 (Kawasumi等人,1997年)。

属性

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]-chloromethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29ClN10O18P4/c22-21(51(36,37)38)52(39,40)49-14-8(48-20(13(14)35)32-6-30-10-16(24)26-4-28-18(10)32)2-46-54(43,44)50-53(41,42)45-1-7-11(33)12(34)19(47-7)31-5-29-9-15(23)25-3-27-17(9)31/h3-8,11-14,19-21,33-35H,1-2H2,(H,39,40)(H,41,42)(H,43,44)(H2,23,25,27)(H2,24,26,28)(H2,36,37,38)/t7-,8-,11-,12-,13-,14-,19-,20-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVKFIBTKWVSPQ-GLYJMQRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(C(P(=O)(O)O)Cl)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(C(P(=O)(O)O)Cl)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN10O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

868.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Appchcl-ppa | |

CAS RN |

116371-34-7 | |

| Record name | beta,beta'-Monochloromethylene diadenosine 5',5'''-P(1),P(4)-tetraphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116371347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)